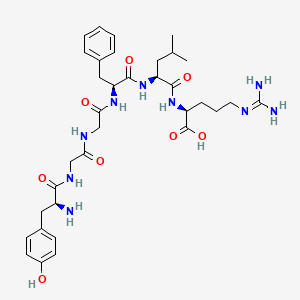

Tyr-gly-gly-phe-leu-arg

Overview

Description

Tyr-Gly-Gly-Phe-Leu-Arg is a pentapeptide composed of five amino acids: tyrosine (Tyr), glycine (Gly), phenylalanine (Phe), leucine (Leu), and arginine (Arg)

Mechanism of Action

Target of Action

The peptide “Tyr-Gly-Gly-Phe-Leu-Arg” is a derivative of enkephalin, a naturally occurring opioid peptide . Enkephalins primarily target opioid receptors in the brain, which play a crucial role in pain regulation . The peptide also exhibits antioxidant activity, suggesting it may interact with biological targets involved in oxidative stress .

Mode of Action

The interaction of “this compound” with its targets involves binding to opioid receptors, leading to changes in neuronal activity and pain perception . As an antioxidant, it may neutralize reactive oxygen species, thereby protecting cells from oxidative damage .

Biochemical Pathways

The peptide “this compound” is involved in the opioid signaling pathway, which modulates pain perception . As an antioxidant, it may also participate in pathways related to oxidative stress response

Result of Action

The binding of “this compound” to opioid receptors can result in analgesic effects, reducing the perception of pain . Its antioxidant activity can protect cells from oxidative damage, potentially preventing diseases associated with oxidative stress .

Biochemical Analysis

Biochemical Properties

Tyr-gly-gly-phe-leu-arg is involved in various biochemical reactions, primarily interacting with opioid receptors in the nervous system. The peptide binds to the delta and mu opioid receptors, which are G-protein coupled receptors. This interaction inhibits adenylate cyclase activity, reducing the production of cyclic AMP (cAMP) and leading to decreased neuronal excitability. Additionally, this compound interacts with other proteins and enzymes, such as enkephalinases, which degrade the peptide and regulate its activity .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In neurons, it modulates neurotransmitter release, reducing the release of excitatory neurotransmitters like glutamate and substance P. This modulation leads to analgesic effects and reduced pain perception. The peptide also influences cell signaling pathways, such as the MAPK/ERK pathway, which can affect gene expression and cellular metabolism. In immune cells, this compound can modulate cytokine production and immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to opioid receptors, leading to conformational changes and activation of intracellular signaling cascades. The binding of the peptide to the receptors inhibits adenylate cyclase, reducing cAMP levels and leading to the activation of potassium channels and inhibition of calcium channels. These changes result in hyperpolarization of the cell membrane and decreased neuronal excitability. Additionally, this compound can modulate gene expression by influencing transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The peptide is relatively stable but can be degraded by enkephalinases and other proteases. Studies have shown that the analgesic effects of this compound can persist for several hours, but repeated administration may lead to tolerance and reduced efficacy. Long-term exposure to the peptide can also result in changes in receptor expression and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the peptide produces analgesic effects without significant adverse effects. At higher doses, it can cause respiratory depression, sedation, and other opioid-related side effects. Studies have also shown that there is a threshold dose below which the peptide does not produce significant analgesic effects. The therapeutic window for this compound is relatively narrow, and careful dosing is required to avoid toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and inactivation. The peptide is degraded by enkephalinases, which cleave the peptide bonds and produce inactive fragments. This degradation regulates the activity and duration of action of this compound. Additionally, the peptide can influence metabolic flux and metabolite levels by modulating signaling pathways and gene expression .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The peptide can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects. Transporters and binding proteins, such as opioid receptors, facilitate the uptake and distribution of the peptide. The localization and accumulation of this compound can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and at the cell membrane, where it interacts with opioid receptors. The peptide can also be found in synaptic vesicles and other cellular compartments involved in neurotransmitter release. Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound, directing it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Gly-Gly-Phe-Leu-Arg typically involves solid-phase peptide synthesis (SPPS). This method uses a resin-bound amino acid as a starting point, with subsequent amino acids added one at a time in a stepwise manner. The peptide chain is elongated using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale SPPS, often using automated synthesizers to increase efficiency and reduce human error. The process also includes rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Tyr-Gly-Gly-Phe-Leu-Arg can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Tyr-Gly-Gly-Phe-Leu-Arg has several scientific research applications across various fields:

Chemistry: It is used as a model compound in peptide chemistry to study the properties and behaviors of peptides.

Biology: The peptide is involved in research on opioid receptors and their role in pain modulation and addiction.

Medicine: It has potential therapeutic applications in pain management and the treatment of opioid addiction.

Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.

Comparison with Similar Compounds

Met-enkephalin (Tyr-Gly-Gly-Phe-Met)

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu)

Dynorphin (Tyr-Gly-Gly-Phe-Leu-Arg-Gly)

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H49N9O8/c1-20(2)15-26(31(48)42-25(33(50)51)9-6-14-38-34(36)37)43-32(49)27(17-21-7-4-3-5-8-21)41-29(46)19-39-28(45)18-40-30(47)24(35)16-22-10-12-23(44)13-11-22/h3-5,7-8,10-13,20,24-27,44H,6,9,14-19,35H2,1-2H3,(H,39,45)(H,40,47)(H,41,46)(H,42,48)(H,43,49)(H,50,51)(H4,36,37,38)/t24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBHHEXPXBRSKB-FWEHEUNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H49N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90996605 | |

| Record name | N~2~-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

711.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75106-70-6 | |

| Record name | Enkephalin-leu, arg(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075106706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DYNORPHIN A 1-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1PIQ8ZW62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B1594459.png)